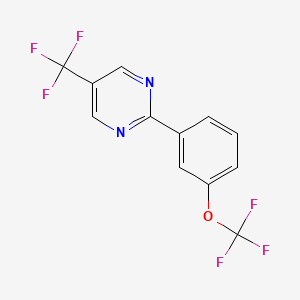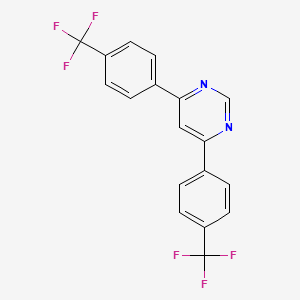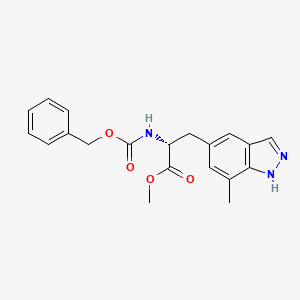
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group, an indazole ring, and a propanoate ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized indazole derivatives, reduced amines, and substituted benzyloxycarbonyl compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine
In medicine, ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the development of new products with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the indazole ring can participate in various binding interactions. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indazol-5-YL)propanoate
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-chloro-1H-indazol-5-YL)propanoate
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-3-YL)propanoate
Uniqueness
What sets ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate apart from similar compounds is its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl (2R)-3-(7-methyl-1H-indazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H21N3O4/c1-13-8-15(9-16-11-21-23-18(13)16)10-17(19(24)26-2)22-20(25)27-12-14-6-4-3-5-7-14/h3-9,11,17H,10,12H2,1-2H3,(H,21,23)(H,22,25)/t17-/m1/s1 |
InChI Key |
WXPHFLZMNYKKAI-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



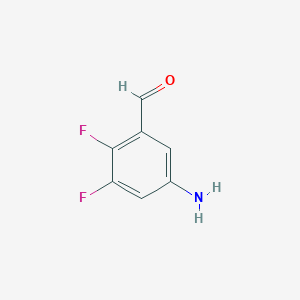
![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
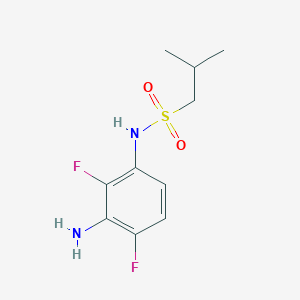
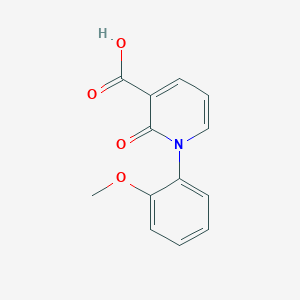
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
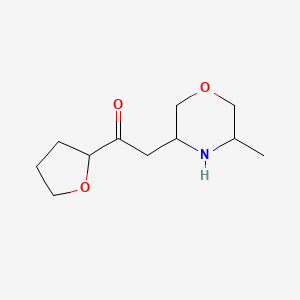
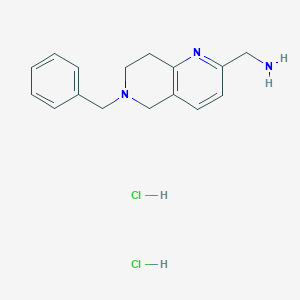
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
